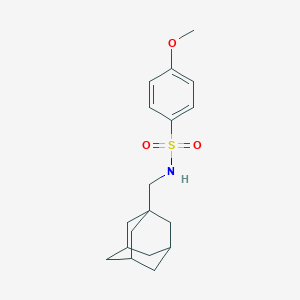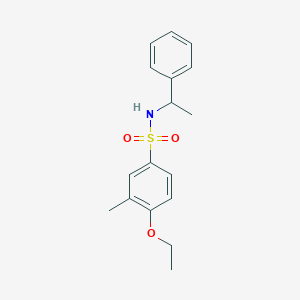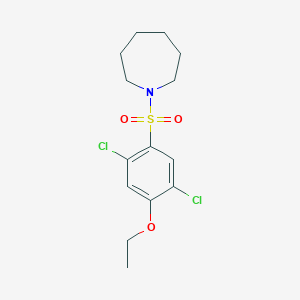
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide, also known as DTTO, is a compound with potential therapeutic applications. DTTO is a bicyclic compound that contains a sulfur atom and two piperidine rings. It has been studied extensively for its potential use in treating diseases such as cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has been studied for its potential therapeutic applications in various diseases. Research has shown that this compound has anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. This compound has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Wirkmechanismus
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide's mechanism of action is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in inflammation and cancer growth. This compound has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and modulate the activity of ion channels and receptors in the brain. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. This compound has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, this compound's mechanism of action is not fully understood, which may limit its potential use in certain experiments.
Zukünftige Richtungen
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has several potential future directions for research. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's potential use in treating other diseases, such as autoimmune disorders. This compound's mechanism of action also warrants further investigation to fully understand its therapeutic potential.
Synthesemethoden
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylpiperidine with sulfur monochloride to form 2,5-dimethylpiperidine-1-sulfenyl chloride. This compound is then reacted with 1,5-cyclooctadiene to form the bicyclic compound this compound. The synthesis method for this compound has been optimized to improve the yield and purity of the compound.
Eigenschaften
CAS-Nummer |
174198-17-5 |
|---|---|
Molekularformel |
C22H38N2OS |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
(5Z)-2,9-di(piperidin-1-yl)-13λ4-thiabicyclo[8.2.1]tridec-5-ene 13-oxide |
InChI |
InChI=1S/C22H38N2OS/c25-26-21-13-14-22(26)20(24-17-9-4-10-18-24)12-6-2-1-5-11-19(21)23-15-7-3-8-16-23/h1-2,19-22H,3-18H2/b2-1- |
InChI-Schlüssel |
RVGVRGYSAIKTQM-UPHRSURJSA-N |
Isomerische SMILES |
C1CCN(CC1)C2CC/C=C\CCC(C3CCC2S3=O)N4CCCCC4 |
SMILES |
C1CCN(CC1)C2CCC=CCCC(C3CCC2S3=O)N4CCCCC4 |
Kanonische SMILES |
C1CCN(CC1)C2CCC=CCCC(C3CCC2S3=O)N4CCCCC4 |
Synonyme |
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)




![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)


![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)
